Semagacestat

Description

Semagacestat has been used in trials studying the treatment of Alzheimer Disease.

SEMAGACESTAT is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Properties

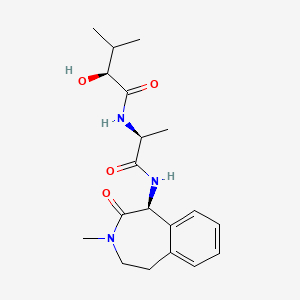

IUPAC Name |

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXWXXPNHIWQHW-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235740 | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425386-60-3, 866488-53-1 | |

| Record name | Semagacestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425386-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 450139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semagacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMAGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Semagacestat: A Technical History of a Pioneering Alzheimer's Therapeutic

An In-depth Guide on the Discovery, Development, and Discontinuation of a First-in-Class γ-Secretase Inhibitor

Introduction

Semagacestat (LY-450139) represents a significant chapter in the history of Alzheimer's disease (AD) drug development. As a potent, orally administered inhibitor of γ-secretase, it was designed to curtail the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of AD. The therapeutic strategy was rooted in the amyloid cascade hypothesis, which posits that the accumulation of Aβ in the brain is the initiating pathological event in AD. Developed by Eli Lilly and Elan, Semagacestat was among the first γ-secretase inhibitors to advance to late-stage clinical trials.[1]

Preclinical studies in various cell and animal models demonstrated that Semagacestat could effectively reduce Aβ levels.[2] However, the ambitious clinical development program was ultimately halted during Phase 3 due to a lack of clinical efficacy and an unexpected worsening of cognitive functions in patients receiving the drug, alongside a concerning safety profile.[3] This outcome delivered a significant blow to the amyloid hypothesis and prompted a critical re-evaluation of γ-secretase as a therapeutic target. This technical guide provides a comprehensive chronicle of the discovery and development of Semagacestat, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Engine of Amyloid-Beta Production

The primary mechanism of action of Semagacestat is the inhibition of γ-secretase, a multi-subunit intramembrane protease. This enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths.

The Amyloidogenic Pathway and Semagacestat's Role

The amyloidogenic processing of APP is a two-step enzymatic process. First, β-secretase (BACE1) cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 at multiple sites within its transmembrane domain, producing Aβ peptides (predominantly Aβ40 and Aβ42) and the APP intracellular domain (AICD). Semagacestat was designed to block this second step, thereby reducing the production of all Aβ species.

Caption: Amyloid Precursor Protein (APP) Processing and the Mechanism of Semagacestat.

Off-Target Effects: The Notch Signaling Pathway

A critical challenge in the development of γ-secretase inhibitors is the enzyme's role in processing other substrates, most notably the Notch receptor. Notch signaling is a highly conserved pathway crucial for cell-to-cell communication, regulating processes such as cell proliferation, differentiation, and apoptosis. Similar to APP, the Notch receptor undergoes proteolytic cleavage by γ-secretase to release the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression. The non-selective inhibition of γ-secretase by Semagacestat also blocks Notch processing, leading to a range of on-target side effects.

Caption: Inhibition of Notch Signaling by Semagacestat.

Preclinical Development

Semagacestat underwent extensive preclinical evaluation to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic properties.

Quantitative Data from Preclinical Studies

| Parameter | Cell Line/Animal Model | Value | Reference |

| In Vitro Potency | |||

| Aβ40 IC50 | H4 human glioma cells | 12.1 nM | [4] |

| Aβ42 IC50 | H4 human glioma cells | 10.9 nM | [4] |

| Aβ38 IC50 | H4 human glioma cells | 12.0 nM | [4] |

| Notch IC50 | H4 human glioma cells | 14.1 nM | [4] |

| Aβ40 IC50 | Murine cortical neurons | 111 nM | [5] |

| In Vivo Efficacy | |||

| Brain Aβ40 Reduction | C57BL/6 mice (sub-chronic, 100 mg/kg) | 51% | [6] |

| Brain Aβ42 Reduction | C57BL/6 mice (sub-chronic, 100 mg/kg) | 26% | [6] |

Experimental Protocols: Preclinical Assays

-

Cellular Aβ Production Assay:

-

Cell Line: H4 human glioma cells stably overexpressing human wild-type APP695.

-

Methodology: Cells were treated with varying concentrations of Semagacestat for 24 hours. Levels of Aβ42, Aβ40, and Aβ38 in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs).[7]

-

-

Notch Signaling Assay:

-

Cell Line: H4 cells.

-

Methodology: Cells were transiently co-transfected with a human NotchΔE expression vector and an RBP-Jk-responsive luciferase reporter construct. Following transfection, cells were exposed to different concentrations of Semagacestat for 16 hours. Notch signaling was assessed by measuring luciferase activity in the cell lysate using a commercial assay system (e.g., Dual-Glo Luciferase Assay System).[1]

-

-

Cell Viability Assay:

-

Methodology: Cell viability was quantified by the capacity of cells to reduce 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT). Cells were incubated with 0.5 mg/mL MTT for 60 minutes following treatment with Semagacestat.[7]

-

-

Animal Model Studies:

-

Models: Tg2576 and PDAPP transgenic mice, which overexpress mutant forms of human APP.[1][3]

-

Methodology: Semagacestat was administered orally. Brain, plasma, and cerebrospinal fluid (CSF) were collected at various time points post-administration to measure Aβ levels by ELISA and to assess drug exposure levels via liquid chromatography-tandem mass spectrometry.[2][6]

-

Clinical Development Program

The clinical development of Semagacestat progressed through Phase 1, 2, and 3 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 3 Clinical Trials: IDENTITY and IDENTITY-2

The pivotal Phase 3 program for Semagacestat included two large, multicenter, randomized, double-blind, placebo-controlled trials known as IDENTITY (NCT00594568) and IDENTITY-2.[8][9]

| Trial Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | Over 3,000 patients aged 55 and older with mild-to-moderate probable Alzheimer's disease |

| Treatment Arms | Placebo, Semagacestat 100 mg daily, Semagacestat 140 mg daily |

| Treatment Duration | 21 months |

| Primary Outcome Measures | Change from baseline on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) |

Clinical Trial Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Semagacestat (LY-450139): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semagacestat (LY-450139) is a small-molecule inhibitor of gamma-secretase, an enzyme centrally involved in the production of amyloid-beta (Aβ) peptides.[1][2] These peptides are the primary components of the amyloid plaques found in the brains of patients with Alzheimer's disease.[2] Developed by Eli Lilly and Company, semagacestat was investigated as a potential disease-modifying therapy for Alzheimer's disease.[3] The rationale behind its development was based on the amyloid cascade hypothesis, which posits that the accumulation of Aβ is the initiating event in the pathogenesis of the disease.[3] By inhibiting gamma-secretase, semagacestat was designed to decrease the production of Aβ, thereby slowing or preventing the progression of Alzheimer's.[3][4]

Despite promising preclinical and early-phase clinical results, the Phase III clinical trials for semagacestat were terminated in 2010.[2][5] The trials revealed that semagacestat not only failed to slow cognitive decline but was associated with a worsening of cognitive and functional abilities compared to placebo.[5][6] Furthermore, patients treated with semagacestat experienced a higher incidence of adverse events, including skin cancers and infections.[6][7] These outcomes are largely attributed to the non-selective inhibition of gamma-secretase, which also cleaves other substrates, most notably the Notch receptor, a protein crucial for normal cell differentiation and function.[7][8] This document provides a detailed technical overview of the mechanism of action of semagacestat, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Core Mechanism of Action: Gamma-Secretase Inhibition

Semagacestat functions as a potent, non-selective inhibitor of the gamma-secretase enzyme complex.[9] This enzyme is a multi-subunit protease responsible for the intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.[8][10]

The inhibition of gamma-secretase by semagacestat directly impacts the amyloidogenic pathway of APP processing. Following the initial cleavage of APP by beta-secretase (BACE1), the resulting C-terminal fragment (β-CTF or C99) is a substrate for gamma-secretase. Gamma-secretase-mediated cleavage of β-CTF releases the amyloid-beta peptide. Semagacestat blocks this cleavage, leading to a reduction in the production of various Aβ isoforms, including Aβ40, Aβ42, and Aβ38.[9][11]

However, the non-selective nature of semagacestat's inhibition is its critical liability. The gamma-secretase enzyme is also essential for the processing of the Notch receptor.[8] Cleavage of Notch by gamma-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and regulates the transcription of genes involved in cell fate decisions, proliferation, and differentiation.[10] By inhibiting gamma-secretase, semagacestat prevents the release of NICD, thereby disrupting Notch signaling.[8] This disruption is believed to be the underlying cause of the serious adverse events observed in the clinical trials.[7]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory concentrations (IC50) of semagacestat for various amyloid-beta peptides and Notch signaling.

| Target | IC50 (nM) | Cell Line | Reference |

| Aβ40 | 12.1 | H4 human glioma cells | [9][11] |

| Aβ42 | 10.9 | H4 human glioma cells | [9][11] |

| Aβ38 | 12.0 | H4 human glioma cells | [9] |

| Notch Signaling | 14.1 | H4 human glioma cells | [9][11] |

| Aβ40 | 111 | Murine cortical neurons | [11] |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing and Inhibition by Semagacestat

Caption: Amyloid Precursor Protein (APP) processing and the inhibitory action of semagacestat on gamma-secretase.

Notch Signaling Pathway and its Disruption by Semagacestat

Caption: The Notch signaling pathway and its disruption by semagacestat's inhibition of gamma-secretase.

Experimental Workflow for Determining IC50 of Semagacestat

Caption: A generalized workflow for determining the in vitro IC50 values of semagacestat.

Experimental Protocols

In Vitro Gamma-Secretase Inhibition Assay (Aβ Quantification)

This protocol describes the general steps for determining the IC50 of semagacestat on Aβ production in a cellular context.

-

Cell Line and Culture: H4 human glioma cells stably overexpressing wild-type human amyloid precursor protein (APP695) are commonly used.[1] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of semagacestat or a vehicle control (e.g., DMSO).[1] The final concentration of the vehicle should be kept constant across all wells.

-

Incubation: The cells are incubated with the compound for a defined period, typically 24 hours, to allow for APP processing and Aβ secretion into the medium.[1]

-

Sample Collection: After incubation, the conditioned medium is collected for Aβ analysis. Cell viability assays (e.g., MTT or LDH assay) should be performed on the remaining cells to ensure that the observed reduction in Aβ is not due to cytotoxicity.

-

Aβ Quantification (ELISA): The levels of Aβ40, Aβ42, and Aβ38 in the conditioned medium are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISA).[1][11] These assays typically involve a capture antibody coated on the plate that binds to the C-terminus of the specific Aβ isoform and a detection antibody that binds to the N-terminus.

-

Data Analysis: The Aβ concentrations are normalized to the vehicle-treated control. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the semagacestat concentration. The IC50 value, the concentration at which 50% of Aβ production is inhibited, is then calculated using non-linear regression analysis.

Notch Signaling Inhibition Assay (Luciferase Reporter Assay)

This protocol outlines a common method to assess the inhibitory effect of semagacestat on Notch signaling.

-

Cell Line and Transfection: H4 cells are transiently co-transfected with two plasmids:

-

An expression vector for a constitutively active form of Notch (NotchΔE), which undergoes gamma-secretase cleavage.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the RBP-Jk transcription factor (a downstream target of NICD).[1] Transfection is typically performed using a lipid-based transfection reagent.

-

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of semagacestat or a vehicle control.

-

Incubation: The cells are incubated with the compound for a period that allows for Notch processing and luciferase expression, for instance, 16 hours.[1]

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer and a suitable luciferase assay reagent kit.

-

Data Analysis: The luciferase signal is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. A dose-response curve is generated by plotting the percentage of inhibition of luciferase activity against the logarithm of the semagacestat concentration. The IC50 value for Notch inhibition is then determined.

Clinical Trial Insights and Safety Profile

The Phase III clinical development program for semagacestat, which included the IDENTITY and IDENTITY-2 trials, was halted due to unfavorable interim results.[3][5] The key findings from these trials include:

-

Lack of Efficacy: Semagacestat, at doses of 100 mg and 140 mg daily, did not slow the progression of cognitive and functional decline in patients with mild-to-moderate Alzheimer's disease.[6] In fact, patients in the treatment arms showed a statistically significant worsening in cognition and the ability to perform activities of daily living compared to the placebo group.[5][6]

-

Adverse Events: Treatment with semagacestat was associated with a higher incidence of several adverse events, including:

-

Skin and Subcutaneous Tissue Disorders: A notable increase in the risk of skin cancers (basal cell and squamous cell carcinomas) was observed.[6][7]

-

Gastrointestinal Issues: Diarrhea, nausea, and vomiting were more common in the semagacestat groups.[7]

-

Infections: An increased rate of infections was also reported.[6][7]

-

-

Other Safety Concerns: Weight loss, and changes in laboratory parameters were also more frequent in the semagacestat-treated patients.[6][7]

The safety profile of semagacestat is largely consistent with the on-target, off-pathway inhibition of Notch signaling. The skin and gastrointestinal side effects, in particular, are well-documented consequences of Notch inhibition.

Conclusion

Semagacestat represents a significant chapter in the development of Alzheimer's disease therapeutics. While its mechanism of action as a gamma-secretase inhibitor was rationally designed based on the amyloid hypothesis, its clinical failure underscores the complexities of targeting this enzyme. The non-selective inhibition of both APP and Notch processing led to a detrimental risk-benefit profile, with a lack of clinical efficacy and significant safety concerns. The experience with semagacestat has provided invaluable lessons for the field, emphasizing the need for more selective therapeutic strategies, such as gamma-secretase modulators that specifically alter the cleavage of APP without affecting Notch, or antibodies targeting specific Aβ species. The in-depth understanding of semagacestat's mechanism of action continues to inform the development of safer and more effective treatments for Alzheimer's disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. novamedline.com [novamedline.com]

- 3. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Semagacestat - Wikipedia [en.wikipedia.org]

- 6. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Semagacestat Gamma-Secretase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semagacestat (LY-450139) is a small-molecule inhibitor of gamma-secretase, an intramembrane protease centrally implicated in the pathogenesis of Alzheimer's disease. This document provides a comprehensive technical overview of the semagacestat-mediated inhibition of the gamma-secretase pathway. It details the molecular mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling pathway, experimental workflows, and the logical relationships of target engagement. While semagacestat ultimately failed in Phase III clinical trials, the wealth of data generated throughout its development offers critical insights for future research in Alzheimer's disease and other conditions involving gamma-secretase.

Introduction: The Rationale for Gamma-Secretase Inhibition

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the disease's pathophysiology.[3] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. Gamma-secretase is a multi-subunit protease complex responsible for the final intramembrane cleavage of APP, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.[4]

Semagacestat was developed by Eli Lilly as a gamma-secretase inhibitor with the therapeutic goal of reducing Aβ production, thereby preventing the formation of amyloid plaques and halting the progression of Alzheimer's disease.[3]

Molecular Mechanism of Action

Semagacestat functions as a non-competitive inhibitor of the gamma-secretase complex. It does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that prevents the proper processing of gamma-secretase substrates. This inhibition reduces the production of all Aβ peptide isoforms, including Aβ38, Aβ40, and Aβ42.[4]

However, gamma-secretase has a broad range of substrates beyond APP, including the Notch receptor, which is crucial for cell-cell communication and tissue development.[4] Inhibition of Notch signaling by semagacestat is a significant off-target effect that has been linked to several adverse events observed in clinical trials.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for semagacestat from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Semagacestat

| Target | IC50 (nM) | Cell Line | Reference |

| Aβ42 | 10.9 | H4 human glioma | [4] |

| Aβ40 | 12.1 | H4 human glioma | [4] |

| Aβ38 | 12.0 | H4 human glioma | [4] |

| Notch | 14.1 | H4 human glioma | [4] |

Table 2: Summary of Phase I & II Clinical Trial Biomarker Data

| Study Phase | Dose(s) | Biomarker Change | Reference |

| Phase I | 5-140 mg/day | Dose-dependent inhibition of plasma Aβ levels. | [6] |

| Phase II | 30-140 mg/day (up to 14 weeks) | Dose-dependent inhibition of plasma Aβ levels. | [6] |

| Phase II | 100 and 140 mg once daily (12 weeks) | Inhibition of brain Aβ production by 47% and 52% respectively over a 12-hour period. Plasma Aβ levels inhibited by 65% at the 140mg dose. | [7] |

Table 3: Key Outcomes of the Phase III IDENTITY Clinical Trial

| Outcome Measure | Placebo | Semagacestat (100 mg/day) | Semagacestat (140 mg/day) | p-value (vs. Placebo) | Reference |

| Cognitive Change (ADAS-cog) | Worsening of 6.4 points | Worsening of 7.5 points | Worsening of 7.8 points | 0.15 (100mg), 0.07 (140mg) | [2] |

| Functional Change (ADCS-ADL) | Worsening of -9.0 points | Worsening of -10.5 points | Worsening of -12.6 points | 0.14 (100mg), <0.001 (140mg) | [2] |

| Adverse Events | Increased incidence | Increased incidence | <0.001 | [2] | |

| - Skin Cancer | Significantly higher | Significantly higher | Not specified | [2] | |

| - Infections | Significantly higher | Significantly higher | Not specified | [2] |

Experimental Protocols

Cell-Based Gamma-Secretase Inhibition Assay

This protocol describes a method for determining the inhibitory activity of compounds like semagacestat on gamma-secretase in a cellular context.

Materials:

-

H4 human glioma cells stably overexpressing human wild-type APP.

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Semagacestat or other test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assessment.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

ELISA kits for Aβ40 and Aβ42.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate H4-APP cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of semagacestat in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for Aβ analysis. Centrifuge the supernatant to remove any cell debris.

-

Aβ Quantification (ELISA): Quantify the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Cell Viability Assay (MTT): To the remaining cells in the plate, add MTT solution and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of Aβ production for each concentration of semagacestat relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. Normalize the Aβ levels to cell viability to account for any cytotoxic effects of the compound.

Amyloid-Beta (Aβ) ELISA Protocol for Cell Culture Supernatant

This protocol provides a step-by-step guide for quantifying Aβ levels in cell culture supernatants using a sandwich ELISA.

Materials:

-

Aβ40 or Aβ42 ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Standard Aβ peptides.

-

Cell culture supernatants collected as described in the previous protocol.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents, including wash buffer, standard dilutions, and detection antibody, according to the kit manufacturer's instructions.

-

Sample and Standard Addition: Add standards and samples (cell culture supernatants) to the wells of the antibody-coated microplate. Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound proteins.

-

Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate to allow it to bind to the captured Aβ.

-

Washing: Repeat the washing step to remove the unbound detection antibody.

-

Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. The streptavidin will bind to the biotinylated detection antibody.

-

Washing: Repeat the washing step to remove unbound streptavidin-HRP.

-

Substrate Development: Add the TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for a specified time to allow for color development.

-

Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction. The color will change from blue to yellow.

-

Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Aβ in the unknown samples.

Visualizations

Signaling Pathway Diagram

Caption: Semagacestat inhibits gamma-secretase, blocking Aβ and Notch signaling.

Experimental Workflow Diagram

References

- 1. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

In Vitro Characterization of Semagacestat: A Technical Guide

Introduction: Semagacestat (LY-450139) is a small molecule compound developed by Eli Lilly and Elan as a potential therapeutic agent for Alzheimer's disease.[1] It was designed to function as a γ-secretase inhibitor, targeting the production of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[1][2] The therapeutic strategy was based on the amyloid cascade hypothesis, which posits that the accumulation of Aβ is the initiating event in the disease's pathology.[2][3] Semagacestat potently inhibits the γ-secretase enzyme, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to release Aβ peptides.[1][4] Despite promising preclinical data, the Phase III clinical trials for Semagacestat were halted in 2010 due to a lack of efficacy and evidence of worsening cognitive and functional abilities in patients receiving the drug compared to placebo.[1][2] This technical guide provides a detailed overview of the in vitro characterization of Semagacestat, focusing on its mechanism of action, pharmacological data from various assays, and the experimental protocols used for its evaluation.

Mechanism of Action

Semagacestat functions as a non-competitive, allosteric inhibitor of the γ-secretase enzyme complex.[5][6] This complex is a multi-subunit intramembrane protease responsible for cleaving Type I transmembrane proteins, with its most well-known substrates being APP and the Notch receptor.[7][8]

1. Inhibition of APP Processing: The amyloidogenic pathway begins with the cleavage of APP by β-secretase (BACE1), which generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99 or β-CTF.[1] γ-secretase then cleaves β-CTF at multiple sites within its transmembrane domain to produce Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42, along with the APP intracellular domain (AICD).[1][3] Semagacestat blocks this final cleavage step, thereby reducing the secretion of all Aβ isoforms.[9][10]

2. Inhibition of Notch Signaling: The Notch signaling pathway is crucial for cell-fate determination, proliferation, and differentiation.[7][11] The Notch receptor is also a Type I transmembrane protein. Upon ligand binding, it is cleaved by other proteases, and the final intramembrane cleavage is performed by γ-secretase. This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to act as a transcriptional regulator.[7] As a non-selective inhibitor, Semagacestat also blocks the cleavage of Notch, thereby inhibiting its signaling pathway.[9][10] This off-target effect is believed to be responsible for many of the adverse events observed in clinical trials, such as gastrointestinal issues and an increased risk of skin rashes and cancers.[5][8]

Quantitative In Vitro Data

The potency of Semagacestat has been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of Amyloid-β (Aβ) Production by Semagacestat

| Cell Line | Target | Potency (IC50 / ED50) | Reference |

|---|---|---|---|

| H4 human glioma | Aβ42 | 10.9 nM | [9][10] |

| H4 human glioma | Aβ40 | 12.1 nM | [9][10] |

| H4 human glioma | Aβ38 | 12.0 nM | [9][10] |

| HEK293 (hAPPSwe) | Total Aβ | 14.9 nM (EC50) | [5] |

| CHO cells (APPSw) | Aβ (1-x) | 15 nM (ED50) | [9] |

| SH-SY5Y human | Aβ40 | 38 nM | [9] |

| Murine Cortical Neurons (CTX) | Aβ40 | 111 nM | [9][12] |

| Murine Cortical Neurons (CTX) | Aβ42 | 130 nM |[12] |

Table 2: Inhibition of Notch Signaling by Semagacestat

| Cell Line | Target | Potency (IC50 / EC50) | Reference |

|---|---|---|---|

| H4 human glioma | Notch Signaling | 14.1 nM | [9][10] |

| HEK293 (Notch δE) | Notch Intracellular Domain | 46 nM (EC50) | [5] |

| African green monkey CV1 | Notch Processing | 316.23 nM |[9] |

Table 3: Selectivity and Other Pharmacological Parameters

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Notch/Aβ42 Selectivity Ratio | Ratio of Notch IC50 to Aβ42 IC50 in H4 cells | 1.3 | [9][10] |

| β-CTF Accumulation (ECmax) | Max effective concentration for β-CTF increase in H4 cells | 16.0 nM |[9][10] |

Note: IC50 is the half-maximal inhibitory concentration. ED50/EC50 is the half-maximal effective concentration.

The data clearly indicate that Semagacestat is a potent inhibitor of Aβ production. However, the selectivity ratio of 1.3 demonstrates a critical liability: the compound inhibits Notch signaling at nearly the same concentration required to inhibit Aβ production, predicting the on-target toxicity observed clinically.[9][10]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below, accompanied by workflow diagrams.

1. Aβ Production Assay (ELISA)

This assay quantifies the reduction in secreted Aβ peptides from cells treated with Semagacestat.

-

Methodology:

-

Cell Culture: H4 human glioma cells, stably overexpressing human wild-type APP695, are cultured in 96-well plates.[9][10]

-

Compound Treatment: Cells are treated with various concentrations of Semagacestat (typically dissolved in DMSO) for 24 hours.[9][10]

-

Sample Collection: After incubation, the cell culture medium is collected.[10]

-

Quantification: Levels of Aβ42, Aβ40, and Aβ38 in the collected media are measured using specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

-

Data Analysis: The results are used to generate a dose-response curve and calculate IC50 values.

-

2. Notch Signaling Assay (Luciferase Reporter)

This assay measures the inhibition of Notch signaling by quantifying the activity of a downstream reporter gene.

-

Methodology:

-

Cell Culture & Transfection: Cells (e.g., African green monkey CV1 or HEK293) are co-transfected with an expression vector for a constitutively active form of Notch (NotchΔE) and a reporter plasmid containing a luciferase gene under the control of a promoter with RBP-Jk binding sites (e.g., Cignal RBP-Jk Reporter Assay kit).[5][9][10]

-

Compound Treatment: Transfected cells are incubated with various concentrations of Semagacestat for 24 hours.[9]

-

Cell Lysis: After incubation, the cells are lysed to release their contents.

-

Luciferase Measurement: Luciferase activity in the cell lysate is measured using a luminometer and a suitable substrate (e.g., Dual-Glo Luciferase Assay System).[9]

-

Data Analysis: The reduction in luciferase activity relative to untreated controls is used to determine the IC50 for Notch inhibition.

-

3. Cell Viability Assay (MTT)

This assay is used to determine if the compound exhibits cytotoxicity at the concentrations tested.

-

Methodology:

-

Cell Culture: Appropriate cells (e.g., H4 cells, murine cortical neurons) are seeded in 96-well plates.[9][10]

-

Compound Treatment: Cells are incubated with Semagacestat at various concentrations for a specified period (e.g., 24 hours).[10]

-

MTT Incubation: 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.[9]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., ~570 nm).

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Summary and Conclusion

The in vitro characterization of Semagacestat demonstrates its potent ability to inhibit γ-secretase, leading to a significant reduction in the production of Aβ peptides.[9][10][12] However, this inhibition is not selective. The compound equipotently blocks the processing of the Notch receptor, a critical signaling protein.[5][9][10] This lack of selectivity (a Notch/Aβ42 IC50 ratio of ~1.3) is a fundamental flaw in its pharmacological profile and is the likely cause of the mechanism-based toxicity that contributed to its clinical trial failure.[9][10] Furthermore, some studies suggest a more complex mechanism, where Semagacestat acts as a "pseudo-inhibitor," causing the intracellular accumulation of toxic Aβ species and other APP fragments rather than completely halting their production.[13][14] The comprehensive in vitro profiling of Semagacestat serves as a critical case study in Alzheimer's drug development, highlighting the profound challenges of targeting complex enzymes like γ-secretase and underscoring the necessity of designing substrate-selective inhibitors or modulators to achieve a viable therapeutic window.

References

- 1. Semagacestat - Wikipedia [en.wikipedia.org]

- 2. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. d-nb.info [d-nb.info]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Semagacestat Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the Early Preclinical Studies of Semagacestat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of Semagacestat (LY-450139), a gamma-secretase inhibitor investigated for the treatment of Alzheimer's disease. This document details the compound's mechanism of action, key experimental findings from in vitro and in vivo studies, and the methodologies employed in these evaluations.

Core Mechanism of Action

Semagacestat is a small molecule inhibitor of gamma-secretase, a multi-protein complex essential for the final proteolytic cleavage of the amyloid precursor protein (APP). In the amyloidogenic pathway, sequential cleavage of APP by beta-secretase (BACE1) and then gamma-secretase results in the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42.[1] Aβ42 is particularly prone to aggregation and is a major component of the amyloid plaques characteristic of Alzheimer's disease. By inhibiting gamma-secretase, Semagacestat was designed to reduce the production of all Aβ peptide species.[1][2] However, gamma-secretase also cleaves other transmembrane proteins, most notably the Notch receptor, which plays a critical role in cell-fate determination.[1] Inhibition of Notch signaling is associated with a range of adverse effects.

In Vitro Studies

A series of in vitro experiments were conducted to characterize the potency and selectivity of Semagacestat. These studies utilized various cell lines to assess the inhibition of Aβ production and the off-target effects on Notch signaling.

Quantitative Data from In Vitro Assays

| Cell Line | Target | Assay Type | IC50 (nM) | Reference |

| H4 Human Glioma | Aβ42 | ELISA | 10.9 | [3] |

| H4 Human Glioma | Aβ40 | ELISA | 12.1 | [3] |

| H4 Human Glioma | Aβ38 | ELISA | 12.0 | [3] |

| H4 Human Glioma | Notch Signaling | Reporter Assay | 14.1 | [3] |

| HEK293 (hAPPSwe) | Aβ Production | - | 14.9 | [4] |

| HEK293 (Notch δE) | Notch Intracellular Domain | - | 46 | [4] |

| Murine Cortical Neurons | Aβ40 | ELISA | 111 | [3] |

Experimental Protocols

-

Cell Culture: H4 human glioma cells stably overexpressing human wild-type APP695 were cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of Semagacestat for 24 hours.[3]

-

Aβ Quantification: The levels of Aβ42, Aβ40, and Aβ38 in the cell culture media were measured using specific enzyme-linked immunosorbent assay (ELISA) kits.[3]

-

Cell Line and Transfection: H4 cells were transiently transfected with a human NotchΔE expression vector and a CSL (RBP-Jk)-responsive luciferase reporter construct.[3]

-

Treatment: Transfected cells were exposed to various concentrations of Semagacestat for 16 hours.[3]

-

Luciferase Assay: Notch signaling activity was quantified by measuring the luciferase activity in the cell lysate using a commercially available assay system (e.g., Dual-Glo Luciferase Assay System).[3]

-

Sample Preparation: Cell lysates from treated cells were prepared using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[5][6] Protein concentration was determined using a BCA assay.[5]

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[5]

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the C-terminal of APP to detect APP-CTFs (e.g., CT99).[7] A corresponding HRP-conjugated secondary antibody was used for detection via chemiluminescence.[5]

In Vivo Studies

Preclinical in vivo studies were conducted in transgenic mouse models of Alzheimer's disease to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of Semagacestat.

Quantitative Data from In Vivo Studies

| Animal Model | Treatment | Tissue | Aβ Reduction | Reference |

| Tg2576 Mice | 10 mg/kg, p.o. | Hippocampus | Aβ42: 22%Aβ40: 23% | [3] |

| Tg2576 Mice | 30 mg/kg, p.o. | Hippocampus | Aβ42: 36%Aβ40: 41% | [3] |

| PDAPP Mice | 30 mg/kg/day for 5 months | Plasma | ~60% | [4] |

Experimental Protocols

-

Animal Models: Commonly used models included the Tg2576 mouse, which expresses human APP695 with the Swedish mutation, and the PDAPP mouse.[3][4]

-

Drug Formulation and Administration: For oral administration (p.o.), Semagacestat was typically formulated as a suspension in a vehicle such as 0.5% methylcellulose.[3] Voluntary oral administration in a jelly formulation has also been described as a method for chronic dosing in mice.[8]

-

Homogenization: Brain tissue was homogenized on ice in a suitable buffer (e.g., 0.2% Diethylamine (DEA) in 50 mM NaCl) at a concentration of 100 mg/mL. Protease inhibitors were added to prevent protein degradation.[9]

-

Fractionation: To separate soluble and insoluble Aβ, the homogenate was centrifuged at high speed (e.g., 100,000 x g for 1 hour at 4°C).

-

Soluble Fraction: The supernatant containing the soluble Aβ fraction was collected and neutralized.

-

Insoluble Fraction: The pellet, containing the insoluble plaque-associated Aβ, was further extracted with formic acid. The formic acid extract was then neutralized.

-

Plate Coating: A 96-well plate was coated with a capture antibody specific for the C-terminus of Aβ (e.g., anti-Aβ40 or anti-Aβ42).

-

Sample Incubation: Brain homogenate fractions (soluble and insoluble) and Aβ standards were added to the wells and incubated.

-

Detection: A biotinylated detection antibody that recognizes the N-terminus of Aβ was added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate and Measurement: A colorimetric substrate (e.g., TMB) was added, and the absorbance was measured at 450 nm. The concentration of Aβ in the samples was determined by comparison to the standard curve.

Signaling Pathways and Experimental Workflow

Amyloid Precursor Protein (APP) Processing Pathway

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of Semagacestat.

Notch Signaling Pathway

Caption: The Notch signaling pathway and its inhibition by Semagacestat.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical evaluation of Semagacestat.

Summary of Preclinical Findings

Early preclinical studies of Semagacestat demonstrated its ability to inhibit gamma-secretase and reduce the production of Aβ peptides in both in vitro and in vivo models. The compound showed dose-dependent reductions in Aβ40 and Aβ42 in the brains of transgenic mice. However, these studies also highlighted the challenge of selectivity, as Semagacestat also inhibited Notch signaling, albeit at slightly higher concentrations than those required for Aβ reduction. The accumulation of APP C-terminal fragments was also observed, a direct consequence of gamma-secretase inhibition. While initial findings were promising in terms of target engagement and Aβ reduction, the narrow therapeutic window due to Notch-related toxicities ultimately posed a significant challenge for the clinical development of Semagacestat.[1]

References

- 1. Semagacestat - Wikipedia [en.wikipedia.org]

- 2. CN102690231B - Method for synthesizing potential drug of Semagacestat for treating Alzheimer disease - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. bio-rad.com [bio-rad.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Voluntary oral administration of drugs in mice [protocols.io]

- 9. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Semagacestat In Vitro Assay Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semagacestat (LY450139) is a potent, orally bioavailable small molecule inhibitor of γ-secretase, an intramembrane protease complex centrally involved in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. Semagacestat was developed as a therapeutic agent to reduce Aβ production. However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which plays a critical role in cell-fate determination. Inhibition of Notch signaling can lead to significant side effects. Therefore, detailed in vitro characterization of γ-secretase inhibitors like Semagacestat is crucial to understand their potency, selectivity, and mechanism of action.

These application notes provide detailed protocols for key in vitro assays to evaluate the activity of Semagacestat on both its primary target, γ-secretase cleavage of the amyloid precursor protein (APP), and its key off-target, Notch signaling.

Data Presentation

Semagacestat In Vitro Potency

| Target | Cell Line | Assay Type | Parameter | Value (nM) |

| Aβ42 | H4 human glioma | Cellular | IC50 | 10.9[1][2] |

| Aβ40 | H4 human glioma | Cellular | IC50 | 12.1[1][2] |

| Aβ38 | H4 human glioma | Cellular | IC50 | 12.0[1][2] |

| Notch Signaling | H4 human glioma | Cellular | IC50 | 14.1[1][2] |

| Aβ40 | Murine Cortical Neurons | Cellular | IC50 | 111[1][2] |

| γ-secretase | CHO cells (expressing APPSw) | Cellular | ED50 | 15 |

| Aβ40 | human SH-SY5Y cells | Cellular | IC50 | 38 |

| Notch Processing | CV-1 cells (co-expressing Gal4) | Cellular | IC50 | 316.23 |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing by γ-Secretase

The following diagram illustrates the amyloidogenic pathway of APP processing and the inhibitory action of Semagacestat.

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory effect of Semagacestat.

Notch Signaling Pathway

This diagram shows the canonical Notch signaling pathway and its inhibition by Semagacestat.

Caption: Canonical Notch signaling pathway and its inhibition by Semagacestat.

General Experimental Workflow for In Vitro Evaluation of Semagacestat

The following diagram outlines a typical workflow for the in vitro assessment of Semagacestat.

Caption: A general workflow for the in vitro evaluation of Semagacestat.

Experimental Protocols

Cellular Aβ Reduction Assay

This assay measures the ability of Semagacestat to inhibit the production of Aβ peptides in a cellular context.

a. Cell Culture and Treatment

-

Cell Line: H4 human glioma cells stably overexpressing human wild-type APP695 are commonly used.[1][2] SH-SY5Y neuroblastoma cells or CHO cells expressing APPSw are also suitable alternatives.

-

Seeding: Seed cells in 96-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment.

-

Compound Preparation: Prepare a stock solution of Semagacestat in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Treatment: Remove the existing culture medium from the wells and replace it with medium containing the various concentrations of Semagacestat or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1][2]

b. Aβ ELISA Protocol

-

Sample Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well. It is recommended to centrifuge the supernatant to pellet any detached cells or debris.

-

ELISA Kit: Use commercially available ELISA kits specific for human Aβ40 and Aβ42.

-

Standard Curve: Prepare a standard curve using the provided Aβ peptide standards according to the kit manufacturer's instructions.

-

Assay Procedure:

-

Add standards, controls, and collected supernatant samples to the wells of the antibody-coated microplate.

-

Incubate as per the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).

-

Wash the plate multiple times with the provided wash buffer.

-

Add the detection antibody (e.g., a biotinylated anti-Aβ antibody) and incubate.

-

Wash the plate again.

-

Add a streptavidin-HRP conjugate and incubate.

-

Wash the plate a final time.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with the provided stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of Aβ in each sample by interpolating from the standard curve. Determine the IC50 value of Semagacestat by plotting the percent inhibition of Aβ production against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Notch Signaling Inhibition Assay

This assay quantifies the inhibitory effect of Semagacestat on Notch signaling, typically using a luciferase reporter gene.

a. Cell Culture and Transfection

-

Cell Line: H4 cells are suitable for this assay.[1]

-

Plasmids:

-

A constitutively active form of Notch (NotchΔE).

-

A reporter plasmid containing a promoter with RBP-Jk responsive elements driving the expression of firefly luciferase.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection:

-

Seed H4 cells in a 96-well plate.

-

On the following day, transfect the cells with the NotchΔE, RBP-Jk reporter, and Renilla luciferase plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

b. Compound Treatment and Luciferase Assay

-

Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of Semagacestat or vehicle control.

-

Incubation: Incubate the cells for 16-24 hours.[1]

-

Luciferase Assay: Use a dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System from Promega).

-

Equilibrate the plate to room temperature.

-

Add the firefly luciferase substrate to each well and mix.

-

Measure the firefly luminescence using a luminometer.

-

Add the Stop & Glo® reagent to quench the firefly reaction and provide the substrate for Renilla luciferase.

-

Measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.

-

Calculate the percent inhibition of Notch signaling for each concentration of Semagacestat relative to the vehicle control.

-

Determine the IC50 value as described for the Aβ ELISA.

-

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed reductions in Aβ and Notch signaling are not due to cytotoxicity of Semagacestat.

a. Cell Treatment

-

Seed and treat the cells with Semagacestat as described in the Aβ reduction assay.

b. MTT Assay Protocol

-

MTT Reagent: At the end of the 24-hour treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Western Blot for β-C-terminal Fragment (β-CTF) Accumulation

Inhibition of γ-secretase leads to the accumulation of its substrate, the β-C-terminal fragment (β-CTF or C99) of APP.

a. Cell Lysis

-

Following treatment with Semagacestat, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

b. Western Blot Protocol

-

SDS-PAGE: Separate equal amounts of protein from each sample on a Tris-Tricine or Tris-Glycine polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the C-terminus of APP (e.g., anti-APP-CTF) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity for β-CTF and normalize to a loading control (e.g., β-actin or GAPDH). Plot the fold-increase in β-CTF levels relative to the vehicle control against the Semagacestat concentration to determine the ECmax.[1][2]

References

Application Notes and Protocols for the Use of Semagacestat in Alzheimer's Disease Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semagacestat (LY450139) is a γ-secretase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1][2] The underlying hypothesis for its development was the "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides, the primary components of senile plaques in the brain, is a central event in the pathogenesis of AD.[2][3] Semagacestat was designed to block the activity of γ-secretase, a key enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[1][2] By inhibiting this enzyme, Semagacestat was expected to reduce the production of Aβ, thereby slowing or halting the progression of the disease.[2]

Despite promising preclinical data, the Phase III clinical trials for Semagacestat were halted in 2010 due to a lack of efficacy and a worsening of cognitive function in the treatment group compared to placebo.[1] Further research has revealed a more complex mechanism of action, with some studies suggesting that Semagacestat may act as a "pseudo-inhibitor," leading to an accumulation of intracellular Aβ species while decreasing secreted Aβ.[4]

These application notes provide an overview of the use of Semagacestat in in vitro cell culture models of Alzheimer's disease, summarizing its effects on Aβ production and Notch signaling, and providing detailed protocols for its application in a research setting.

Mechanism of Action

Semagacestat is a non-transition state analog inhibitor of the γ-secretase complex. This enzyme complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and the Notch receptor.[5]

On-Target Effect: Inhibition of Aβ Production

The primary therapeutic target of Semagacestat is the inhibition of γ-secretase cleavage of APP. Following the initial cleavage of APP by β-secretase (BACE1), the resulting C-terminal fragment (C99) is a substrate for γ-secretase. γ-secretase-mediated cleavage of C99 releases Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[1] Semagacestat was shown to reduce the secretion of Aβ42, Aβ40, and Aβ38 in a dose-dependent manner in various cell culture models.[6]

Off-Target Effect: Inhibition of Notch Signaling

A significant off-target effect of Semagacestat is the inhibition of Notch signaling. The Notch receptor is another critical substrate of γ-secretase. Cleavage of Notch by γ-secretase is essential for the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell fate determination, proliferation, and differentiation.[5] Inhibition of Notch signaling by Semagacestat has been linked to adverse effects observed in clinical trials, such as an increased incidence of skin rashes and hair color changes.[7] The ratio of Aβ inhibition to Notch inhibition is a critical parameter for evaluating the therapeutic window of γ-secretase inhibitors.[7]

Quantitative Data Summary

The following tables summarize the in vitro potency of Semagacestat on its target and off-target substrates in various cell lines.

| Cell Line | Target | IC50 (nM) | Reference |

| H4 Human Glioma | Aβ42 | 10.9 | [6] |

| H4 Human Glioma | Aβ40 | 12.1 | [6] |

| H4 Human Glioma | Aβ38 | 12.0 | [6] |

| SH-SY5Y Human Neuroblastoma | Aβ40 | 38 | [6] |

| Murine Cortical Neurons | Aβ40 | 111 | [6] |

| CHO cells (expressing APPSw) | Aβ (total) | 15 | [6] |

| H4 Human Glioma | Notch Signaling | 14.1 | [6] |

| CV-1 African Green Monkey Kidney | Notch Processing | 316.23 | [6] |

Signaling Pathway Diagram

Caption: Mechanism of Semagacestat action on APP and Notch processing.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating Semagacestat.

Experimental Protocols

Cell Culture of SH-SY5Y Human Neuroblastoma Cells

This protocol is for the general maintenance and passaging of SH-SY5Y cells, a commonly used cell line in Alzheimer's disease research.

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

Complete Growth Medium: MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1% Sodium Pyruvate.[6]

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

T-75 cell culture flasks

-

Sterile serological pipettes and centrifuge tubes

Procedure:

-

Maintain SH-SY5Y cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the old medium and wash the cell monolayer once with PBS.

-

Add 3-5 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-10 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Seed cells into new T-75 flasks at a split ratio of 1:4 to 1:6.

-

Change the medium every 2-3 days.

Semagacestat Treatment of Cultured Cells

This protocol describes the general procedure for treating cultured cells with Semagacestat to assess its effect on Aβ production.

Materials:

-

Cultured cells (e.g., SH-SY5Y or H4 cells stably overexpressing human wild-type APP)

-

Semagacestat (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Complete growth medium

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Prepare a stock solution of Semagacestat (e.g., 10 mM) by dissolving the powder in DMSO. Store aliquots at -20°C.

-

Seed cells into a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of Semagacestat in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO).

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Semagacestat or vehicle control.

-

Incubate the cells for 24 hours at 37°C, 5% CO₂.[6]

-

After the incubation period, collect the conditioned medium for Aβ analysis and either lyse the cells for protein analysis or proceed with a cell viability assay.

Quantification of Secreted Aβ by ELISA

This protocol outlines the steps for measuring the levels of Aβ40 and Aβ42 in the conditioned medium of Semagacestat-treated cells using a sandwich ELISA kit.

Materials:

-

Conditioned medium from treated cells

-

Human Aβ40 and Aβ42 ELISA kits (e.g., from Abcam or Invitrogen)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Centrifuge the collected conditioned medium at 1000 x g for 20 minutes at 4°C to remove any cell debris.[7]

-

Carefully follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves: a. Preparing the standard curve using the provided Aβ standards. b. Adding the standards, controls, and centrifuged conditioned medium samples to the antibody-coated microplate wells. It is recommended to run all samples and standards in duplicate.[7] c. Incubating the plate for the recommended time (e.g., 1.5 hours at 37°C).[7] d. Washing the plate multiple times with the provided wash buffer. e. Adding the detection antibody and incubating. f. Washing the plate again. g. Adding the enzyme conjugate (e.g., Streptavidin-HRP) and incubating. h. Washing the plate a final time. i. Adding the TMB substrate and incubating in the dark.[7] j. Stopping the reaction with the provided stop solution.[7]

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the concentration of Aβ in each sample by interpolating from the standard curve.

-

Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates if desired.

Assessment of Cell Viability by MTT Assay

This protocol is for determining the cytotoxicity of Semagacestat using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells treated with Semagacestat in a 96-well plate

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Following the 24-hour treatment with Semagacestat, add 10 µL of MTT solution to each well of the 96-well plate (for a final volume of 100 µL per well).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

Leave the plate at room temperature in the dark for at least 2 hours to allow for complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Western Blot Analysis of APP C-Terminal Fragments (CTFs)

This protocol provides a general guideline for the detection of APP-CTFs (e.g., C99) in cell lysates by Western blotting.

Materials:

-

Cell lysates from Semagacestat-treated cells

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody against the C-terminus of APP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Sample Preparation: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8] c. Determine the protein concentration of the supernatant using a BCA assay. d. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[9]

-

Gel Electrophoresis: a. Load the prepared samples onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9] e. Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system. c. Analyze the band intensities using appropriate software. Normalize to a loading control like β-actin or GAPDH.

References

- 1. 2.3. Cell Viability Assay [bio-protocol.org]

- 2. content.abcam.com [content.abcam.com]

- 3. Comparison of differentiation protocols of SH-SY5Y cells for use as an in vitro model of Alzheimer’s disease [repository.up.ac.za]

- 4. nordicbiosite.com [nordicbiosite.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. cyagen.com [cyagen.com]

- 7. abcam.com [abcam.com]

- 8. bio-rad.com [bio-rad.com]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. Western blot protocol | Abcam [abcam.com]

Animal Models for Testing Semagacestat Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models in the preclinical evaluation of Semagacestat, a γ-secretase inhibitor developed for Alzheimer's disease. The following sections detail the experimental design, methodologies, and expected outcomes based on published research, offering a guide for assessing the efficacy and potential liabilities of similar compounds.

Introduction to Semagacestat and its Mechanism of Action

Semagacestat (LY-450139) is a small molecule inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway.[1] This pathway leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By blocking γ-secretase, Semagacestat aims to reduce the levels of Aβ peptides, particularly the aggregation-prone Aβ42, thereby preventing the formation of amyloid plaques in the brain.[1] However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-cell communication and tissue homeostasis.[2][3] Inhibition of Notch signaling is a major source of mechanism-based toxicity for γ-secretase inhibitors. Therefore, preclinical evaluation in animal models is critical to determine the therapeutic window and potential adverse effects.

Recommended Animal Models

The most commonly used animal models for testing the efficacy of Semagacestat are transgenic mice that overexpress human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease. These models develop age-dependent Aβ pathology, including amyloid plaques and, in some cases, cognitive deficits.

-

Tg2576 Mice: This widely used model expresses human APP695 with the Swedish (K670N/M671L) mutation.[4] These mice exhibit elevated Aβ levels and develop amyloid plaques starting at around 9-12 months of age, with cognitive deficits appearing as early as 6 months.[4][5]

-

PDAPP Mice: These mice overexpress human APP with the Indiana (V717F) mutation. They show a robust and early-onset Aβ pathology.

-

Wild-type (e.g., C57BL/6) Mice: Non-transgenic mice are useful for assessing the pharmacokinetic profile of Semagacestat and for evaluating off-target effects, particularly those related to Notch inhibition, independent of Aβ pathology.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Semagacestat in reducing Aβ levels in various animal models.

Table 1: Effect of Semagacestat on Brain Aβ Levels in Mice

| Animal Model | Dose and Administration | Duration | % Reduction in Brain Aβ40 | % Reduction in Brain Aβ42 | Reference |